A Comprehensive Technical Guide to the Physicochemical Properties of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride
Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of trans-3-Aminocyclobutanecarboxylic acid hydrochloride, a conformationally constrained, non-proteinogenic amino acid analogue of significant interest in medicinal chemistry and drug development. As a rigid scaffold, it serves as a valuable building block for introducing specific structural motifs into novel therapeutic agents. This document details the compound's chemical identity, key physical properties such as melting point and solubility, its ionization behavior (pKa), and its characteristic spectroscopic profile. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of these properties, offering researchers and drug development professionals a robust framework for its characterization and application.
Chemical Identity and Structural Features
trans-3-Aminocyclobutanecarboxylic acid hydrochloride is the salt form of a synthetic, cyclic amino acid. The rigid cyclobutane ring imposes significant conformational constraints compared to linear analogues like GABA, making it a powerful tool for probing receptor binding pockets and designing molecules with improved selectivity and metabolic stability. The trans stereochemistry of the amino and carboxylic acid groups defines a specific spatial relationship that is critical for its utility in molecular design.
| Identifier | Value | Reference |
| IUPAC Name | (1r,3r)-3-aminocyclobutane-1-carboxylic acid hydrochloride | [1] |
| CAS Number | 74307-75-8 (for parent free acid) | [1][2][3] |
| Molecular Formula | C₅H₁₀ClNO₂ | |
| Molecular Weight | 151.59 g/mol | [4] |
| Appearance | White to off-white solid/powder | [2] |
Core Physicochemical Properties and Their Significance
The physicochemical profile of a drug candidate is a primary determinant of its ultimate success. For a building block like trans-3-Aminocyclobutanecarboxylic acid hydrochloride, these properties dictate its handling, reactivity, and the characteristics it imparts to a larger molecule.
| Property | Value / Expected Value | Significance in Drug Development |
| Melting Point | >250 °C (decomposes) for parent acid | Indicator of purity, lattice energy, and solid-state stability. |
| Solubility | Expected to be high in aqueous solutions | Crucial for formulation, reaction conditions, and bioavailability. |
| pKa₁ (Carboxylic Acid) | ~3-4 (Predicted for parent acid: 3.67) | Governs charge state at low pH (e.g., stomach). |
| pKa₂ (Ammonium) | ~9-10 (Typical for primary amines) | Governs charge state at physiological and high pH. |
Melting Point
The melting point of a crystalline solid is a robust indicator of its purity. For the parent free acid, the melting point is reported to be above 250 °C with decomposition, suggesting high thermal stability and strong intermolecular forces (hydrogen bonding) in its crystal lattice.[2] The hydrochloride salt is expected to have a similarly high and sharp melting point, which should be verified experimentally as a quality control parameter.
Solubility
As the hydrochloride salt of a small, polar molecule, high aqueous solubility is expected.[4][5] This is a highly desirable trait, facilitating its use in aqueous reaction media and biological assays. For drug development, aqueous solubility is a prerequisite for oral absorption and intravenous formulation. The solubility in various organic solvents should also be determined to establish suitable conditions for chemical synthesis and purification.
Ionization Behavior (pKa)
The ionization state of a molecule at a given pH is arguably one of its most important properties, governing everything from membrane permeability to receptor interaction. As an amino acid hydrochloride, this compound possesses two key ionizable groups: the carboxylic acid and the protonated amine.
-
pKa₁ (Carboxylic Acid): The first pKa, predicted to be around 3.67 for the free acid, corresponds to the dissociation of the carboxylic acid proton (-COOH → -COO⁻ + H⁺).[2] Below this pH, the group is predominantly neutral.
-
pKa₂ (Ammonium): The second pKa, expected to be in the range of 9-10, corresponds to the deprotonation of the ammonium group (-NH₃⁺ → -NH₂ + H⁺). Below this pH, the group is predominantly positively charged.
At physiological pH (~7.4), the carboxylic acid group will be deprotonated (negatively charged), and the amino group will be protonated (positively charged). This zwitterionic character in the parent molecule (and a net positive charge for the hydrochloride salt in solution) dominates its behavior in biological systems.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity, structure, and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid ring system. Protons on the cyclobutane ring will likely appear as multiplets in the 2.0-4.0 ppm range. The methine protons attached to the carbon bearing the amino and carboxyl groups will be distinct. The acidic proton of the carboxylic acid may appear as a very broad singlet far downfield (>10 ppm), while the ammonium protons (-NH₃⁺) will also present as a broad signal.
-
¹³C NMR: The spectrum will show distinct signals for the four carbons of the cyclobutane ring. The carbonyl carbon of the carboxylic acid is expected to resonate in the 170-180 ppm region. The two methine carbons (CH-N and CH-C=O) and the methylene carbon (-CH₂-) will appear in the aliphatic region (typically 30-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the functional groups present:
-
~2500-3300 cm⁻¹: A very broad and strong absorption band characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid.
-
~2800-3100 cm⁻¹ (superimposed): Broad absorptions from the N-H stretching vibrations of the ammonium group (-NH₃⁺).
-
~1700-1730 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid group.
-
~1500-1600 cm⁻¹: An absorption band corresponding to the N-H bending vibration of the ammonium group.
Mass Spectrometry (MS)
Using electrospray ionization (ESI) in positive ion mode, the expected base peak would correspond to the protonated molecule of the free amino acid (after loss of HCl), with an m/z of approximately 116.1.
Standardized Protocols for Experimental Determination
The following protocols describe robust, standardized methods for determining the key physicochemical properties. The causality behind each step is explained to ensure a deep understanding of the methodology.
Protocol: Melting Point Determination
This protocol follows the standard capillary method, a universally accepted technique for obtaining accurate melting point data.
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform heat distribution.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal for clear observation.[6]
-
Instrument Setup: Place the loaded capillary into the melting point apparatus. Set the initial temperature to approximately 10-15°C below the anticipated melting point.[7] A slow heating ramp rate (e.g., 1°C per minute) is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[7]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion).[8] This range provides information on the sample's purity.
-
Replicates: Conduct the measurement at least three times and report the average range. A narrow range (<2°C) is indicative of high purity.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105, the gold standard "shake-flask" method for determining thermodynamic solubility.[9]
-
System Preparation: Prepare the relevant aqueous buffer (e.g., phosphate-buffered saline for physiological pH). The choice of buffer is critical as solubility can be highly pH-dependent.
-
Incubation: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, inert vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.
-
Equilibration: Place the vial in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).[10] Agitate for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[11] This extended time ensures that the dissolution process is complete.
-
Phase Separation: After equilibration, separate the saturated aqueous solution (supernatant) from the undissolved solid. This is a critical step to avoid artificially high results. Centrifugation at high speed or filtration through a low-binding 0.22 µm filter are standard methods.[11]
-
Quantification: Carefully take an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.
-
Reporting: The resulting concentration is the thermodynamic solubility of the compound under the specified conditions (pH, temperature). Perform in triplicate.
Protocol: pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining dissociation constants by measuring pH changes upon the addition of a titrant.[12][13]
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 1-10 mM).
-
Initial Acidification: To ensure both functional groups are fully protonated at the start, use a small amount of standardized acid (e.g., 0.1 M HCl) to adjust the solution's pH to below 2.[14]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH continuously. Use a magnetic stirrer for constant mixing.
-
Titration Execution: Incrementally add a standardized base titrant (e.g., 0.1 M NaOH) using a calibrated burette.[15] Record the pH and the volume of titrant added after each increment, allowing the pH reading to stabilize before proceeding.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added. This will generate a titration curve with two inflection points.
-
The first equivalence point (V₁) corresponds to the complete neutralization of the carboxylic acid. The pKa₁ is equal to the pH at the half-equivalence point (V₁/2).
-
The second equivalence point (V₂) corresponds to the complete deprotonation of the ammonium group. The pKa₂ is the pH at the midpoint between the first and second equivalence points.
-
For higher accuracy, the equivalence points can be precisely located by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the points of inflection appear as sharp peaks.[16]
-
Conclusion
trans-3-Aminocyclobutanecarboxylic acid hydrochloride presents a well-defined set of physicochemical properties that make it an advantageous building block for scientific research. Its high polarity, expected aqueous solubility, and defined ionization behavior are key attributes for its application in both chemical synthesis and biological systems. The experimental protocols detailed herein provide a standardized framework for researchers to validate these properties, ensuring data quality and reproducibility. A thorough understanding and experimental confirmation of this compound's physicochemical profile are foundational for its successful implementation in the rational design of next-generation therapeutics.
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